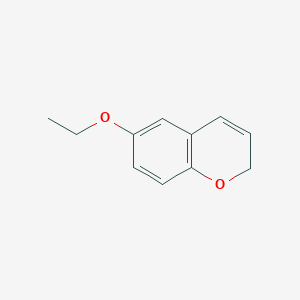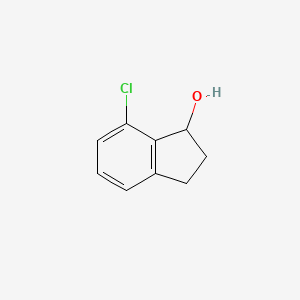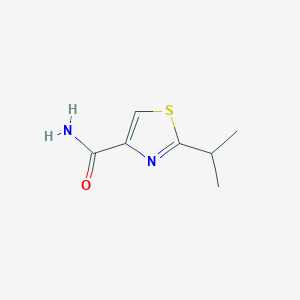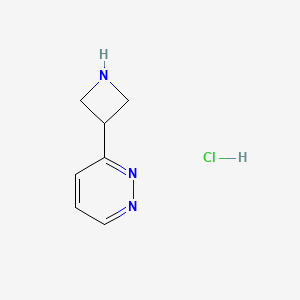
4-Bromo-1,2-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,2-dimethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H8BrN It is a derivative of pyrrole, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the 1 and 2 positions are substituted with methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dimethyl-1H-pyrrole typically involves the bromination of 1,2-dimethylpyrrole. One common method is the reaction of 1,2-dimethylpyrrole with bromine in an inert solvent such as dichloromethane at low temperatures. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom selectively substitutes the hydrogen atom at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of bromine sources such as N-bromosuccinimide (NBS) can also be employed to achieve selective bromination under milder conditions.
化学反应分析
Types of Reactions: 4-Bromo-1,2-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with functional groups such as carbonyl or carboxyl groups.
Reduction Reactions: The bromine atom can be reduced to form 1,2-dimethylpyrrole.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution Reactions: Formation of 4-substituted-1,2-dimethylpyrroles.
Oxidation Reactions: Formation of 4-bromo-1,2-dimethylpyrrole-3-carboxylic acid or 4-bromo-1,2-dimethylpyrrole-3-aldehyde.
Reduction Reactions: Formation of 1,2-dimethylpyrrole.
科学研究应用
4-Bromo-1,2-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-1,2-dimethyl-1H-pyrrole depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methyl groups can influence the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
1,2-Dimethylpyrrole: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-1,2-dimethyl-1H-pyrrole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Iodo-1,2-dimethyl-1H-pyrrole:
Uniqueness: 4-Bromo-1,2-dimethyl-1H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs
属性
分子式 |
C6H8BrN |
|---|---|
分子量 |
174.04 g/mol |
IUPAC 名称 |
4-bromo-1,2-dimethylpyrrole |
InChI |
InChI=1S/C6H8BrN/c1-5-3-6(7)4-8(5)2/h3-4H,1-2H3 |
InChI 键 |
LEZMSJGXOJVRJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN1C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Naphtho[2,3-B]oxet-2-one](/img/structure/B11915193.png)

![3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)

![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)




![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)


![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)
